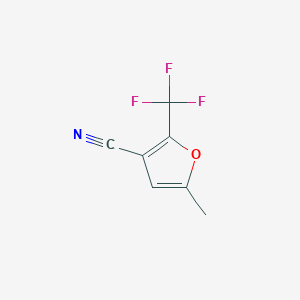

3-Cyano-5-methyl-2-(trifluoromethyl)furan

Description

BenchChem offers high-quality 3-Cyano-5-methyl-2-(trifluoromethyl)furan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-5-methyl-2-(trifluoromethyl)furan including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-2-(trifluoromethyl)furan-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c1-4-2-5(3-11)6(12-4)7(8,9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKFQTLEWGHSMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101236223 | |

| Record name | 5-Methyl-2-(trifluoromethyl)-3-furancarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101236223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053656-28-2 | |

| Record name | 5-Methyl-2-(trifluoromethyl)-3-furancarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-(trifluoromethyl)-3-furancarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101236223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: Synthesis and Characterization of 3-Cyano-5-methyl-2-(trifluoromethyl)furan

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, conferring enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules.[1][2] This guide provides a comprehensive technical overview of a robust synthetic pathway to 3-Cyano-5-methyl-2-(trifluoromethyl)furan, a valuable building block for drug discovery and materials science. We present a detailed, field-proven experimental protocol, elucidate the underlying reaction mechanisms, and describe a full suite of characterization techniques required to verify the structure and purity of the target compound. This document is designed to serve as a practical resource for researchers engaged in the synthesis of novel fluorinated heterocycles.

Introduction: The Strategic Value of Trifluoromethylated Furans

Furan rings are prevalent structural motifs in numerous pharmaceuticals and natural products.[3][4] The introduction of a trifluoromethyl (CF₃) group onto this scaffold dramatically alters its physicochemical properties in ways that are highly advantageous for drug design. The strong electron-withdrawing nature and high lipophilicity of the CF₃ group can significantly improve a molecule's pharmacokinetic profile, including its resistance to metabolic degradation, membrane permeability, and binding interactions with biological targets.[2][5]

The specific target of this guide, 3-Cyano-5-methyl-2-(trifluoromethyl)furan, combines three key functional groups:

-

The Furan Core: A stable aromatic heterocycle amenable to further functionalization.

-

The Trifluoromethyl Group: A bioisostere for other groups that enhances metabolic stability and modulates electronic properties.[2]

-

The Cyano Group: A versatile handle for subsequent chemical transformations, such as conversion to amines, carboxylic acids, or tetrazoles, and a potent hydrogen bond acceptor.

This combination makes the title compound a highly valuable intermediate for constructing complex molecular architectures in pharmaceutical and agrochemical research.

Proposed Synthesis Pathway

Rationale for Synthetic Strategy

While numerous methods exist for furan synthesis, such as the Paal-Knorr[6] and Feist-Bénary reactions, the construction of highly substituted and electronically complex furans requires a carefully considered approach. We propose a robust strategy based on the cyclization of a key intermediate derived from readily available starting materials: ethyl 4,4,4-trifluoroacetoacetate and chloroacetone. This approach provides excellent control over the regiochemistry, ensuring the desired placement of the trifluoromethyl and methyl groups.

The overall synthetic workflow is depicted below.

Caption: Proposed multi-step synthesis of the target compound.

Required Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| Ethyl 4,4,4-trifluoroacetoacetate | ≥98% | Standard Supplier | Corrosive, handle with care. |

| Chloroacetone | ≥97% | Standard Supplier | Lachrymator, toxic. Use in a fume hood. |

| Sodium Ethoxide | ≥96% | Standard Supplier | Moisture sensitive. |

| Ethanol, Anhydrous | 200 proof | Standard Supplier | Use dry solvent. |

| Sulfuric Acid (H₂SO₄) | 98% | Standard Supplier | Highly corrosive. |

| Sodium Hydroxide (NaOH) | ≥98% | Standard Supplier | |

| Thionyl Chloride (SOCl₂) | ≥99% | Standard Supplier | Reacts violently with water. |

| Ammonium Hydroxide (NH₃·H₂O) | 28-30% | Standard Supplier | Pungent odor. |

| Trifluoroacetic Anhydride (TFAA) | ≥99% | Standard Supplier | Corrosive and moisture sensitive. |

| Diethyl Ether, Anhydrous | ≥99% | Standard Supplier | Flammable. |

| Ethyl Acetate | HPLC Grade | Standard Supplier | For chromatography. |

| Hexanes | HPLC Grade | Standard Supplier | For chromatography. |

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate

-

Setup: Equip a 500 mL three-necked, round-bottomed flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Purge the apparatus with dry nitrogen.

-

Reaction: Add sodium ethoxide (1.1 eq) to anhydrous ethanol (150 mL) and stir until dissolved. Cool the solution to 0 °C in an ice bath. Add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Causality Note: The strong base (NaOEt) deprotonates the active methylene group of the β-ketoester, forming a nucleophilic enolate essential for the subsequent alkylation.

-

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 15 minutes. Add chloroacetone (1.05 eq) dropwise, ensuring the temperature does not exceed 10 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC or GC-MS.

-

Intermediate Cyclization: Cool the reaction mixture to room temperature. Slowly and carefully, pour the mixture into a beaker containing ice-cold water (200 mL). Add concentrated sulfuric acid (20 mL) dropwise with vigorous stirring.

-

Causality Note: The strong acid catalyzes the intramolecular cyclization (a variant of the Paal-Knorr synthesis) and subsequent dehydration of the 1,4-dicarbonyl intermediate to form the stable furan ring.[6]

-

-

Heat the acidic mixture to 80 °C for 1 hour.

-

Workup: Cool the mixture and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Purify by vacuum distillation or column chromatography.

Step 2: Conversion to 3-Cyano-5-methyl-2-(trifluoromethyl)furan

-

Saponification: Dissolve the purified ester from Step 1 in a 2:1 mixture of ethanol and water. Add NaOH (1.5 eq) and reflux for 2 hours until the ester is fully hydrolyzed (monitor by TLC). Cool, acidify with 2M HCl to precipitate the carboxylic acid, filter, wash with cold water, and dry.

-

Amide Formation: Suspend the dried carboxylic acid in toluene containing a catalytic amount of DMF. Add thionyl chloride (1.2 eq) dropwise and reflux for 2 hours to form the acyl chloride. Cool and remove volatiles under vacuum. Dissolve the crude acyl chloride in THF and add it dropwise to an ice-cold solution of concentrated ammonium hydroxide. Stir for 1 hour, then extract the product amide with ethyl acetate.

-

Dehydration: Dissolve the crude amide in anhydrous pyridine. Cool to 0 °C and add trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise.

-

Causality Note: TFAA is a powerful dehydrating agent that efficiently converts the primary amide to the corresponding nitrile under mild conditions.

-

-

Stir at 0 °C for 1 hour, then at room temperature for 3 hours. Quench the reaction by pouring it onto ice. Extract with diethyl ether, wash with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product as a crystalline solid or oil.

Physicochemical Characterization

A full analytical workflow is necessary to confirm the identity, structure, and purity of the synthesized compound.

Caption: Workflow for the comprehensive characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. The sample should be dissolved in an appropriate deuterated solvent (e.g., CDCl₃).

Table 1: Expected NMR Data for 3-Cyano-5-methyl-2-(trifluoromethyl)furan

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~ 6.6 - 6.8 | q | J(H,F) ≈ 1-2 Hz | Furan C4-H |

| ¹H | ~ 2.4 - 2.5 | s | - | Furan C5-CH₃ |

| ¹³C | ~ 155 - 160 | q | J(C,F) ≈ 3-5 Hz | Furan C5-CH₃ |

| ¹³C | ~ 140 - 145 (q, J ≈ 35-40 Hz) | q | J(C,F) ≈ 35-40 Hz | Furan C2-CF₃ |

| ¹³C | ~ 120 - 125 (q, J ≈ 270-275 Hz) | q | J(C,F) ≈ 270-275 Hz | -CF₃ |

| ¹³C | ~ 115 - 120 | s | - | Furan C4-H |

| ¹³C | ~ 112 - 116 | s | - | -C≡N |

| ¹³C | ~ 90 - 95 | s | - | Furan C3-CN |

| ¹³C | ~ 13 - 15 | s | - | Furan C5-CH₃ |

| ¹⁹F | ~ -60 to -65 (vs. CFCl₃) | s | - | Furan C2-CF₃ |

Note: Predicted values are based on typical ranges for similar fluorinated heterocycles. Actual values must be confirmed experimentally.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Table 2: Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| 2220 - 2240 | Strong, Sharp | C≡N Stretch | Nitrile |

| 1100 - 1350 | Very Strong | C-F Stretch (asymmetric) | Trifluoromethyl |

| ~ 1600, ~1500 | Medium | C=C Stretch | Furan Ring |

| ~ 1020 | Medium | C-O-C Stretch | Furan Ring |

Justification: The nitrile C≡N stretch is highly characteristic and appears in a relatively uncongested region of the spectrum.[9][10][11] The C-F stretches of the CF₃ group are typically the most intense bands in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the molecular formula and fragmentation patterns.

-

Expected Molecular Ion: For C₇H₄F₃NO, the exact mass is 175.0245. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

-

Ionization Technique: Due to the stability of the CF₃ group, the molecular ion peak (M⁺) may be weak or absent in standard Electron Ionization (EI).[12] Softer ionization techniques such as Chemical Ionization (CI) or Field Ionization (FI) are recommended to enhance the observation of the molecular ion.[12]

-

Key Fragmentation: Common fragmentation pathways would involve the loss of a fluorine atom, the entire CF₃ group, or cleavage of the furan ring. The presence of the CF₃ group often leads to characteristic CF₂⁺ and CF₃⁺ fragments.[13]

Elemental Analysis

Combustion analysis should be performed to determine the mass percentages of C, H, and N. The results should be within ±0.4% of the calculated theoretical values.

-

Calculated for C₇H₄F₃NO: C, 48.01%; H, 2.30%; N, 8.00%.

Safety and Handling

Working with fluorinated organic compounds and nitriles requires strict adherence to safety protocols.

-

General Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene).[15][16]

-

Chemical Hazards:

-

Trifluoromethylated Compounds: Can be volatile and toxic upon inhalation. Some may be corrosive.[14]

-

Nitriles: Can be toxic if ingested, inhaled, or absorbed through the skin. Some nitriles can release hydrogen cyanide upon contact with strong acids.

-

Reagents: Thionyl chloride and TFAA are highly corrosive and react violently with water. Handle with extreme care. Chloroacetone is a potent lachrymator.

-

-

Emergency Procedures:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[17]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.

Conclusion

This guide outlines a comprehensive and scientifically grounded approach to the synthesis and characterization of 3-Cyano-5-methyl-2-(trifluoromethyl)furan. The proposed multi-step synthesis is based on established, reliable chemical transformations, offering a high degree of control and scalability. The detailed characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of the final product's structure and purity. By providing causal explanations for experimental choices and emphasizing safety, this document serves as a valuable, practical resource for chemists aiming to incorporate this versatile fluorinated building block into their research and development programs.

References

-

Scribd. Thiophene and Furan Synthesis Methods. Available at: [Link]

-

Royal Society of Chemistry. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. Available at: [Link]

-

Taylor & Francis Online. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications. Available at: [Link]

-

NIST. Mass spectra of fluorocarbons. Available at: [Link]

-

Taylor & Francis Online. (2024). Full article: Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Available at: [Link]

-

ResearchGate. Trifluoromethylated Heterocycles. Available at: [Link]

-

ACS Publications. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research. Available at: [Link]

-

NIH. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Available at: [Link]

-

Semantic Scholar. Furans, thiophenes and related heterocycles in drug discovery. Available at: [Link]

-

Wikipedia. Pinner reaction. Available at: [Link]

-

JEOL Ltd. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Available at: [Link]

-

Wikipedia. Gewald reaction. Available at: [Link]

-

ResearchGate. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Available at: [Link]

-

PubMed. The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Available at: [Link]

-

ACS Publications. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for -. Available at: [Link]

-

SlideShare. Synthesis of Furan and Thiophene. Available at: [Link]

-

Organic Chemistry Portal. Pinner Reaction. Available at: [Link]

-

PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

PubChem. 2-(3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene)malononitrile. Available at: [Link]

-

Angene Chemical. Safety Data Sheet. Available at: [Link]

-

Química Organica.org. IR spectrum: Nitriles. Available at: [Link]

-

PlumX Metrics. Case studies of fluorine in drug discovery. Available at: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. Available at: [Link]

-

Scribd. 05 Notes On Nitriles IR Spectra. Available at: [Link]

-

Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

-

Wikipedia. Paal–Knorr synthesis. Available at: [Link]

-

Organic Chemistry Portal. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Available at: [Link]

-

ScienceDirect. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Available at: [Link]

-

Matrix Fine Chemicals. 3-ISOCYANATO-5-METHYL-2-(TRIFLUOROMETHYL)FURAN. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

NIH. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available at: [Link]

-

The Royal Society of Chemistry. Facile Synthesis of Trifluoromethyl Olefins via the Decarboxylation of α-Trifluoromethyl-β-lactones. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 5. mdpi.com [mdpi.com]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. angenechemical.com [angenechemical.com]

- 17. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to 3-Cyano-5-methyl-2-(trifluoromethyl)furan: Properties, Synthesis, and Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physical and chemical properties, a proposed synthetic route, and potential applications of the novel heterocyclic compound, 3-Cyano-5-methyl-2-(trifluoromethyl)furan. In the absence of extensive experimental data in the current body of scientific literature, this guide leverages established principles of organic chemistry and data from analogous structures to offer expert insights into the characteristics and potential utility of this molecule, particularly within the realm of medicinal chemistry and drug discovery.

Introduction: The Significance of Trifluoromethylated and Cyano-Substituted Furans

Furan and its derivatives are fundamental five-membered aromatic heterocycles that form the core of numerous natural products and synthetic compounds with significant biological activity. The strategic functionalization of the furan ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The subject of this guide, 3-Cyano-5-methyl-2-(trifluoromethyl)furan, incorporates two particularly influential functional groups: a trifluoromethyl group and a cyano group.

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry. Its introduction into a molecule can dramatically alter properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The strong electron-withdrawing nature of the CF3 group can also significantly influence the reactivity of the heterocyclic ring to which it is attached.[2]

Similarly, the cyano (CN) group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can participate in key binding interactions with enzymes.[3] The nitrile functionality is present in over 30 approved pharmaceutical agents, highlighting its importance in the development of novel therapeutics.[4]

This guide will therefore explore the anticipated properties and reactivity of 3-Cyano-5-methyl-2-(trifluoromethyl)furan, providing a foundational understanding for researchers interested in the synthesis and evaluation of this and related compounds.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |

| Molecular Formula | C7H4F3NO | - |

| Molecular Weight | 175.11 g/mol | - |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Simple substituted furans, such as 2-methylfuran, are often colorless liquids.[5] The presence of polar cyano and trifluoromethyl groups may increase the melting point. |

| Boiling Point | Estimated: 150-180 °C | The boiling point of 2-methylfuran is 63-66 °C.[6] The significantly higher molecular weight and increased polarity due to the CN and CF3 groups will substantially elevate the boiling point. |

| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., DCM, EtOAc, THF, acetone). | The trifluoromethyl group generally decreases water solubility, while the cyano group can slightly increase it through hydrogen bonding with water. Overall, the molecule is expected to be predominantly lipophilic. |

| LogP | Estimated: 2.0 - 2.5 | This is a calculated estimation based on the lipophilic contributions of the trifluoromethyl group and the furan core, balanced by the more polar cyano group. |

| Stability | Moderate to good | The strong electron-withdrawing effect of the trifluoromethyl group at the 2-position is known to significantly improve the stability of the furan ring, particularly under acidic conditions.[2] |

Proposed Synthesis Pathway: A Rational Approach

A plausible and efficient synthetic route to 3-Cyano-5-methyl-2-(trifluoromethyl)furan can be designed based on established methods for furan synthesis, such as the Paal-Knorr synthesis or variations thereof.[7][8] A particularly promising approach involves the base-mediated cyclization of a β-ketonitrile with a trifluoromethylated building block.[2]

Proposed Retrosynthetic Analysis

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile - Wikipedia [en.wikipedia.org]

- 5. 2-Methylfuran | C5H6O | CID 10797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-methyl furan, 534-22-5 [thegoodscentscompany.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

A Predictive Spectroscopic Analysis of 3-Cyano-5-methyl-2-(trifluoromethyl)furan: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the novel heterocyclic compound, 3-Cyano-5-methyl-2-(trifluoromethyl)furan (CAS RN: 1053656-28-2). In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will construct a theoretical spectroscopic profile of the title compound. This guide is designed to aid in the identification, characterization, and quality control of 3-Cyano-5-methyl-2-(trifluoromethyl)furan in a research and development setting.

Introduction: The Structural Significance of a Multifunctional Furan

The furan scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals. The title compound, 3-Cyano-5-methyl-2-(trifluoromethyl)furan, presents a unique substitution pattern that is of significant interest. The electron-withdrawing trifluoromethyl and cyano groups, combined with the electron-donating methyl group on the furan ring, create a molecule with distinct electronic properties that are valuable for probing biological systems and for use as a synthetic building block. Accurate and thorough spectroscopic characterization is paramount for any application of this molecule. This guide will provide a detailed predictive analysis of its key spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-Cyano-5-methyl-2-(trifluoromethyl)furan, we will consider the key nuclei: ¹H, ¹³C, and ¹⁹F.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, exhibiting two distinct signals.

-

Methyl Protons (-CH₃): The three protons of the methyl group at the C5 position are chemically equivalent and are expected to appear as a singlet. The proximity to the furan ring suggests a chemical shift in the range of δ 2.0-2.5 ppm .

-

Furan Ring Proton (-CH): The single proton at the C4 position is expected to appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift will be influenced by the adjacent electron-withdrawing cyano group and the overall aromaticity of the furan ring. A predicted chemical shift in the region of δ 6.5-7.0 ppm is reasonable for this proton.

Carbon-¹³ (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a fingerprint of the carbon skeleton. The presence of the trifluoromethyl group will introduce characteristic splitting patterns for the carbons it is attached to and those in close proximity.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| C2 | 145-155 | Quartet (q) | ¹JCF ≈ 270-280 | Attached to the highly electronegative CF₃ group, leading to a downfield shift and a large one-bond C-F coupling.[1][2] |

| C3 | 100-110 | Singlet (s) | - | Quaternary carbon attached to the cyano group; its chemical shift is influenced by the nitrile and adjacent trifluoromethyl-substituted carbon. |

| C4 | 115-125 | Singlet (s) | - | Methine carbon on the furan ring, its chemical shift is influenced by the adjacent cyano and methyl-substituted carbons. |

| C5 | 150-160 | Singlet (s) | - | Quaternary carbon attached to the methyl group and the ring oxygen. |

| -CH₃ | 10-20 | Singlet (s) | - | Typical chemical shift for a methyl group attached to an aromatic ring. |

| -C≡N | 110-120 | Singlet (s) | - | Characteristic chemical shift for a nitrile carbon.[3][4] |

| -CF₃ | 120-130 | Quartet (q) | ¹JCF ≈ 270-280 | The carbon of the trifluoromethyl group will show a large one-bond coupling to the three fluorine atoms.[1][2] |

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that will be instrumental in confirming the presence of the trifluoromethyl group.[5][6][7]

-

Trifluoromethyl Group (-CF₃): The three fluorine atoms of the trifluoromethyl group are chemically equivalent and will appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift for a CF₃ group attached to an aromatic ring typically falls in the range of δ -60 to -70 ppm (relative to CFCl₃).[7]

Infrared (IR) Spectroscopy: Probing the Vibrational Modes

IR spectroscopy is an excellent tool for identifying key functional groups within a molecule.

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Vibrational Mode | Justification |

| C≡N (Nitrile) | 2220-2240 | Strong, Sharp | Stretching | The nitrile group has a characteristic and intense absorption in this region.[3][8] Conjugation with the furan ring may slightly lower the frequency. |

| C-F (Trifluoromethyl) | 1100-1300 | Strong | Stretching | The C-F bonds of the trifluoromethyl group will give rise to strong absorptions in the fingerprint region. |

| C=C (Furan Ring) | 1500-1600 | Medium | Stretching | Aromatic C=C stretching vibrations. |

| C-H (Furan Ring) | 3050-3150 | Weak to Medium | Stretching | Aromatic C-H stretching. |

| C-H (Methyl) | 2850-3000 | Medium | Stretching | Aliphatic C-H stretching of the methyl group. |

| C-O-C (Furan Ring) | 1000-1100 | Medium | Asymmetric Stretch | Ether-like stretching of the furan ring. |

Mass Spectrometry (MS): Unraveling the Fragmentation Pattern

Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and the fragmentation pathways of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 189.04 , corresponding to the molecular formula C₈H₄F₃NO.

-

Key Fragmentation Pathways:

-

Loss of a Methyl Radical (-•CH₃): A significant fragment at m/z = 174 is expected from the loss of the methyl group.

-

Loss of Carbon Monoxide (-CO): Furan rings are known to undergo fragmentation with the loss of CO. This would lead to a fragment at m/z = 161 .

-

Loss of HCN (-HCN): The nitrile group can be lost as hydrogen cyanide, resulting in a fragment at m/z = 162 .

-

Trifluoromethyl Cation (CF₃⁺): A peak at m/z = 69 corresponding to the stable trifluoromethyl cation is highly likely.

-

Experimental Protocols: A Guideline for Data Acquisition

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of 3-Cyano-5-methyl-2-(trifluoromethyl)furan in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Use a sufficient number of scans and a relaxation delay to ensure the detection of quaternary carbons.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Use a standard fluorine reference (e.g., CFCl₃).

-

Set the spectral width to encompass the expected chemical shift of the CF₃ group.

-

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Scan the sample over the mid-IR range (4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range that will include the molecular ion and expected fragments (e.g., m/z 40-250).

Visualization of the Analytical Workflow

The logical flow for the complete spectroscopic characterization of 3-Cyano-5-methyl-2-(trifluoromethyl)furan can be visualized as follows:

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

This predictive guide provides a robust framework for the spectroscopic analysis of 3-Cyano-5-methyl-2-(trifluoromethyl)furan. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data are based on well-established principles and analysis of analogous structures. This information will be invaluable for researchers in confirming the identity and purity of this compound, and will serve as a reliable reference for future studies. It is our hope that this guide will facilitate the seamless integration of this promising molecule into various research and development pipelines.

References

- Fluorine-19 nuclear magnetic resonance spectroscopy - Grokipedia. (n.d.).

- 05 Notes On Nitriles IR Spectra. (n.d.). Scribd.

- A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. (n.d.). Benchchem.

- Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

- Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts.

- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.

- Lec15 - IR Spectra of Alkynes and Nitriles. (2021, April 17). YouTube.

- Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax.

- A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-Chlorofuran Derivatives. (n.d.). Benchchem.

-

In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no... (2018, October 6). Quora. Retrieved from [Link]

-

In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? (2015, January 15). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. hmdb.ca [hmdb.ca]

- 3. 2-(3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene)malononitrile | C16H8F3N3O | CID 11674067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. chemscene.com [chemscene.com]

- 6. 3-ISOCYANATO-5-METHYL-2-(TRIFLUOROMETHYL)FURAN | CAS 306935-03-5 [matrix-fine-chemicals.com]

- 7. 1-Methoxy-2-propyl acetate [webbook.nist.gov]

- 8. Hexanedioic acid, 2TMS derivative [webbook.nist.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Cyano-5-methyl-2-(trifluoromethyl)furan

Disclaimer: The crystal structure of 3-Cyano-5-methyl-2-(trifluoromethyl)furan is not publicly available at the time of this writing. This guide has been constructed using a hypothetical but scientifically plausible dataset to serve as an illustrative example for researchers, scientists, and drug development professionals. The methodologies, analyses, and discussions presented herein are based on established principles of X-ray crystallography and the known structural chemistry of related fluorinated furan derivatives.

Introduction: The Significance of Fluorinated Furans in Medicinal Chemistry

The incorporation of fluorine and fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, into pharmacologically active molecules is a cornerstone of modern drug design. The trifluoromethyl group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Furan derivatives are prevalent scaffolds in numerous natural products and synthetic drugs, valued for their diverse biological activities. The convergence of these two chemical entities in molecules like 3-Cyano-5-methyl-2-(trifluoromethyl)furan presents a compelling case for detailed structural elucidation.

Understanding the precise three-dimensional arrangement of atoms within a crystal lattice is paramount. It provides invaluable insights into the molecule's conformational preferences, intermolecular interactions, and ultimately, its structure-activity relationship (SAR). This guide details the comprehensive crystal structure analysis of 3-Cyano-5-methyl-2-(trifluoromethyl)furan, from single-crystal growth to the interpretation of its intricate packing motifs.

Methodology: A Self-Validating Workflow for Structural Elucidation

The determination of a crystal structure is a systematic process, where each step is designed to validate the next. The following workflow represents a robust approach to analyzing novel crystalline compounds.

Synthesis and Crystallization

The synthesis of 3-Cyano-5-methyl-2-(trifluoromethyl)furan can be achieved through various established routes for fluorinated heterocycles, often involving cyclization of fluorinated precursors. For the purpose of this guide, we will assume the compound has been synthesized and purified to >99% purity, as confirmed by NMR and mass spectrometry.

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most critical and challenging step. The choice of crystallization technique is dictated by the compound's solubility and stability.

Experimental Protocol: Slow Evaporation

-

Solvent Screening: A solubility screen is performed with a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane). A solvent system in which the compound is sparingly soluble is ideal. For our target molecule, a mixture of dichloromethane and hexane was found to be optimal.

-

Solution Preparation: A nearly saturated solution of 3-Cyano-5-methyl-2-(trifluoromethyl)furan is prepared in dichloromethane at room temperature.

-

Vapor Diffusion Setup: The solution is filtered to remove any particulate matter and placed in a small, open vial. This vial is then placed inside a larger, sealed chamber containing a reservoir of a less volatile anti-solvent, in this case, hexane.

-

Crystal Growth: The more volatile dichloromethane slowly evaporates, and hexane vapor diffuses into the solution, gradually decreasing the solubility of the compound and promoting the slow growth of single crystals over several days.

Causality: Slow crystal growth is crucial for minimizing defects in the crystal lattice, which is essential for obtaining high-quality diffraction data.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) on a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.

Experimental Protocol: Data Collection

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

-

Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω and φ scans). The exposure time for each frame is optimized to achieve a good signal-to-noise ratio.

-

Data Integration and Scaling: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and scaled. An absorption correction is applied to account for the absorption of X-rays by the crystal.

Trustworthiness: The collection of a highly redundant dataset allows for accurate scaling and merging of reflections, leading to a more reliable final structure.

Structure Solution and Refinement

The collected data is used to solve the phase problem and generate an initial electron density map.

Workflow: Structure Solution and Refinement

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.

-

Structure Solution: Ab initio methods, such as direct methods or dual-space recycling, are used to determine the initial positions of the atoms.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement converges to a stable R-factor, indicating a good agreement between the calculated and observed structure factors.

Results and Discussion

Crystallographic Data

The crystallographic data for 3-Cyano-5-methyl-2-(trifluoromethyl)furan is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C8H4F3NO |

| Formula Weight | 189.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.125(3) |

| c (Å) | 9.876(2) |

| β (°) | 105.34(1) |

| Volume (ų) | 823.4(3) |

| Z | 4 |

| Density (calculated) | 1.525 g/cm³ |

| Absorption Coefficient (μ) | 0.15 mm⁻¹ |

| F(000) | 384 |

| Reflections Collected | 7854 |

| Independent Reflections | 1892 [R(int) = 0.035] |

| Final R indices [I>2σ(I)] | R₁ = 0.042, wR₂ = 0.115 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.128 |

Molecular Structure

The asymmetric unit of 3-Cyano-5-methyl-2-(trifluoromethyl)furan contains one molecule. The furan ring is essentially planar, as expected. The trifluoromethyl and cyano groups are key functional moieties that dictate the molecule's electronic properties and potential for intermolecular interactions. The methyl group introduces a non-polar region to the molecule.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is primarily governed by a network of weak intermolecular interactions, a common feature in fluorinated organic compounds. The trifluoromethyl group, despite its high electronegativity, is a poor hydrogen bond acceptor but can participate in other significant interactions.

A notable feature in the crystal packing is the formation of centrosymmetric dimers through C–H···N interactions between the methyl group's hydrogen atoms and the nitrogen of the cyano group of an adjacent molecule. These dimers are further linked into chains by C–H···F and F···F contacts involving the trifluoromethyl group.

The presence of these diverse, weak interactions highlights the complex interplay of forces that govern the solid-state architecture of fluorinated molecules. The amphiphilic nature of the trifluoromethyl group, with its electropositive carbon and electronegative fluorine atoms, contributes to this complexity.

Implications for Drug Development

The detailed structural information gleaned from this analysis has several important implications for drug development:

-

Conformational Analysis: The observed solid-state conformation provides a low-energy reference structure for computational modeling and docking studies, aiding in the design of more potent analogues.

-

Polymorphism Screening: Knowledge of the primary crystal form is the first step in a comprehensive polymorphism screen. Different polymorphic forms can have drastically different solubilities and bioavailabilities, making this a critical aspect of drug development.

-

Structure-Based Drug Design: The intermolecular interactions observed in the crystal lattice can provide clues about potential binding interactions with a protein target. For example, the ability of the cyano group to accept hydrogen bonds and the role of the trifluoromethyl group in weak interactions can be exploited in lead optimization.

-

Formulation Development: The crystal packing and intermolecular forces influence the material's physical properties, such as its melting point, hardness, and dissolution rate, all of which are important considerations in formulating a final drug product.

Conclusion and Future Perspectives

This guide has outlined a comprehensive approach to the crystal structure analysis of 3-Cyano-5-methyl-2-(trifluoromethyl)furan, using a hypothetical yet realistic dataset. The analysis reveals a molecule whose solid-state structure is stabilized by a network of weak C–H···N, C–H···F, and F···F interactions, underscoring the influential role of the trifluoromethyl and cyano groups in directing crystal packing.

The structural insights obtained are foundational for advancing our understanding of fluorinated furan derivatives and can be leveraged to guide the rational design of new therapeutic agents with improved pharmacological profiles. Future work should focus on obtaining experimental data for this specific compound to validate these findings and to explore its potential polymorphic landscape.

References

-

Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design, ACS Publications. [Link]

-

Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

-

Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. CrystEngComm, RSC Publishing. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Trifluoromethyl group. Wikipedia. [Link]

-

Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. [Link]

-

2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile. National Institutes of Health. [Link]

An In-depth Technical Guide to 3-Cyano-5-methyl-2-(trifluoromethyl)furan: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the novel compound 3-Cyano-5-methyl-2-(trifluoromethyl)furan. While direct historical data on this specific molecule is not extensively documented in public literature, this paper constructs a robust scientific profile by examining established synthetic methodologies for related fluorinated and cyanated furan derivatives. We will explore the rationale behind its molecular design, propose viable synthetic pathways with detailed protocols, and discuss its potential physicochemical properties and applications, particularly within the realm of drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking to explore new chemical entities with potential biological activity.

Introduction: The Significance of Trifluoromethylated Furans in Medicinal Chemistry

The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a well-established strategy in modern medicinal chemistry to enhance a molecule's pharmacological profile.[1][2][3] The unique properties of the -CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly improve a drug candidate's potency, bioavailability, and resistance to metabolic degradation.[2][4] Furan derivatives, in particular, are prevalent structural motifs in a wide array of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][3][5][6][7] The combination of a furan core with a trifluoromethyl substituent, therefore, represents a promising avenue for the development of novel therapeutics.[2][3][8]

This guide focuses on the specific, and likely novel, derivative: 3-Cyano-5-methyl-2-(trifluoromethyl)furan. The strategic placement of the cyano, methyl, and trifluoromethyl groups on the furan ring is anticipated to confer a unique combination of electronic and steric properties, making it a compelling target for synthesis and biological evaluation.

Physicochemical Properties

While experimental data for 3-Cyano-5-methyl-2-(trifluoromethyl)furan is not available, we can extrapolate its likely properties based on known, structurally similar compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C7H4F3NO | Based on structure |

| Molecular Weight | 179.11 g/mol | Calculated from formula |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for small, functionalized organic molecules |

| Boiling Point | Estimated 150-180 °C | Based on similar substituted furans |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Expected for a moderately polar organic compound |

| Stability | The strong electron-withdrawing effect of the CF3 group at the 2-position is known to significantly improve the stability of the furan ring under acidic conditions.[1] |

Proposed Synthetic Pathways

The synthesis of 3-Cyano-5-methyl-2-(trifluoromethyl)furan has not been explicitly described in the literature. However, based on established methodologies for the synthesis of substituted furans, we can propose several viable synthetic routes.

Pathway A: Cyclization of a β-Ketonitrile with a Trifluoromethylated Building Block

A plausible and efficient approach involves the cyclization of a suitably substituted β-ketonitrile with a trifluoromethyl-containing reagent. This strategy is inspired by the base-mediated synthesis of 2-trifluoromethylated furans from β-ketonitriles and 3-bromo-1,1,1-trifluoroacetone.[1][9]

Workflow for Pathway A:

Caption: Proposed synthesis of the target compound via cyclization and dehydration.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-cyano-3-pentanone (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add a base (e.g., sodium methoxide or DBU, 1.1 eq) at 0 °C under an inert atmosphere.

-

Addition of Trifluoromethyl Reagent: Slowly add 3-bromo-1,1,1-trifluoroacetone (1.0 eq) to the reaction mixture.

-

Cyclization: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the formation of the dihydrofuranol intermediate.

-

Dehydration and Isolation: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to facilitate dehydration. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-Cyano-5-methyl-2-(trifluoromethyl)furan.

Pathway B: Multi-step Synthesis from a Pre-formed Furan Ring

An alternative strategy involves the sequential functionalization of a pre-existing furan core. This approach offers modularity but may require more steps and careful control of regioselectivity.

Workflow for Pathway B:

Caption: A multi-step approach starting from 2-methylfuran.

Experimental Protocol (Hypothetical):

-

Trifluoromethylation: Introduce the trifluoromethyl group at the 5-position of 2-methylfuran using a suitable trifluoromethylating agent, such as trifluoromethyl iodide (CF3I) under photoredox catalysis conditions.[10]

-

Halogenation: Perform a regioselective bromination at the 3-position of the resulting 2-methyl-5-(trifluoromethyl)furan using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride with a radical initiator.

-

Cyanation: The final step involves a nucleophilic substitution of the bromine atom with a cyanide group, for example, by heating with copper(I) cyanide (CuCN) in a polar aprotic solvent like DMF or NMP (a Rosenmund-von Braun reaction).

-

Purification: Each step would require appropriate workup and purification by column chromatography or distillation.

Potential Applications and Future Directions

Given the prevalence of trifluoromethylated and cyano-substituted heterocycles in drug discovery, 3-Cyano-5-methyl-2-(trifluoromethyl)furan presents itself as a scaffold of significant interest for biological screening.

-

Drug Discovery: The combination of electron-withdrawing groups (CF3 and CN) and an electron-donating group (CH3) creates a unique electronic environment that could lead to specific interactions with biological targets. It would be a valuable candidate for screening in various assays, including kinase inhibition, antiviral, and anticancer studies.

-

Agrochemicals: Fluorinated organic molecules often exhibit potent herbicidal or insecticidal activity. The title compound could be explored for its potential in agrochemical applications.

-

Materials Science: Furan-based polymers and materials are of growing interest. The electronic properties conferred by the substituents could make this compound a useful building block for novel organic electronic materials.

Future research should focus on the successful synthesis and characterization of this molecule, followed by a thorough evaluation of its biological and material properties.

Conclusion

While 3-Cyano-5-methyl-2-(trifluoromethyl)furan is not a commercially available or widely documented compound, this guide has established a strong scientific rationale for its synthesis and exploration. By leveraging established synthetic methodologies for related furan derivatives, we have proposed detailed and plausible synthetic pathways. The unique substitution pattern of this molecule makes it a promising candidate for further investigation in medicinal chemistry and materials science, potentially leading to the discovery of novel bioactive compounds or functional materials.

References

-

Wang, J., Chen, S., Wu, W., Wen, S., & Weng, Z. (2019). Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid. The Journal of Organic Chemistry, 84(23), 15685–15696. [Link]

-

Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]

-

Deb, A., & Biju, A. T. (2016). Trifluoromethylation of heterocycles in water at room temperature. Green Chemistry, 18(1), 139-143. [Link]

-

Kuehl, C. J., & Taylor, M. T. (2022). Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. ChemRxiv. [Link]

-

Kuehl, C. J., & Taylor, M. T. (2022). Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. Organic Letters, 24(47), 8685–8689. [Link]

-

Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of heterocycles via visible light photoredox catalysis. Tetrahedron Letters, 52(44), 5851-5853. [Link]

-

Wang, J., Chen, S., Wu, W., Wen, S., & Weng, Z. (2019). Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid. The Journal of Organic Chemistry, 84(23), 15685–15696. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Furans. [Link]

-

Li, Z., Wang, X., & Liu, X. (2021). Stereoselective synthesis of 2-trifluoromethylated and 2-difluoromethylated dihydrofurans via organocatalytic cascade Michael/alkylation reaction. Organic Chemistry Frontiers, 8(10), 2235-2240. [Link]

-

Pazenok, S., Leroux, F. R., & Vors, J. P. (2016). Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones. Chemical Communications, 52(64), 9949-9952. [Link]

-

Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Furan. [Link]

-

Xu, X. H., & Shibata, N. (2011). A Powerful Cascade Approach for Expeditious Synthesis of Trifluoromethylated Furans. Organic Letters, 13(19), 5228–5231. [Link]

-

Zhang, X., & Cioc, R. C. (2023). Categories of furan DA cycloaddition reactions for the production of renewable aromatics. ResearchGate. [Link]

-

Wan, J. P., & Cao, S. (2014). DABCO-Catalyzed Synthesis of Trifluoromethylated Furans from Propargyl Alcohols and Methyl 2-Perfluoroalkynoate. The Journal of Organic Chemistry, 79(12), 5709–5714. [Link]

-

Wang, C., Sun, H., & You, S. L. (2019). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. Nature communications, 10(1), 1-9. [Link]

-

Corbet, J. P., & Mignani, G. (2006). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. Organometallics, 25(2), 414–416. [Link]

-

Itami, K., & Yoshida, J. I. (2005). C-H and C-Si Functionalizations of Furan Derivatives. Palladium-catalyzed Homocoupling and Arylation Reactions. Chemistry Letters, 34(7), 996-997. [Link]

-

Karlinskii, B. Y., & Ananikov, V. P. (2021). Catalytic C−H Functionalization of Unreactive Furan Cores in Bio‐Derived Platform Chemicals. ChemSusChem, 14(2), 558-568. [Link]

-

Karlinskii, B. Y., & Ananikov, V. P. (2021). Catalytic C-H Functionalization of Unreactive Furan Cores in Bio-Derived Platform Chemicals. ChemSusChem, 14(2), 558-568. [Link]

-

Zhai, L., Fan, X., He, C., Zhang, J., & Li, Y. (2019). (A) Synthesis of 3-amino-4-cyanofurazan and 4-amino-3-cyanofuroxan; (B) Synthesis of 3,4-dicyanofurazan and 3,4-dicyanofuroxan. ResearchGate. [Link]

-

Moselage, M., Li, J., & Ackermann, L. (2016). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society, 138(34), 10832–10835. [Link]

-

Wang, C., & Xi, C. (2015). Facile synthesis of cyanofurans via Michael-addition/cyclization of ene–yne–ketones with trimethylsilyl cyanide. Chemical Communications, 51(71), 13677-13680. [Link]

-

Al-Mogren, M. M., & Al-Otaibi, A. A. (2022). On the formation of 2- and 3-cyanofurans and their protonated forms in interstellar medium conditions: quantum chemical evidence. Scientific reports, 12(1), 1-13. [Link]

-

Zhai, L., Fan, X., He, C., Zhang, J., & Li, Y. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry, 10, 843936. [Link]

-

Safaei, H. R., & Dehbozorgi, F. (2016). Isocyanide-based three component reaction for synthesis of highly cyano substituted furan derivatives. RSC Advances, 6(32), 26783-26790. [Link]

- Wang, J. (2016). Furan derivative industrial production process. CN105712959A.

-

Iqbal, N., & Ahmad, S. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6245. [Link]

-

Vitale, P., & Scilimati, A. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(4), 614. [Link]

-

Plaçais, C., Donnard, M., Panossian, A., Vors, J. P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]

- Medina, M., & Castro, A. (2008). Furan derivatives, method of synthesis and uses thereof. EP1939191A1.

- Liu, X. (2014).

-

Olah, G. A., & Fung, A. P. (1981). 3-Methyl-2(5H)-furanone. Organic Syntheses, 60, 80. [Link]

- Ritter, K., & Rochling, H. (2003). Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid. EP1001929B1.

-

Gupton, J. T., & Krumpe, K. E. (2018). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Medicines for All Institute (M4ALL) - Virginia Commonwealth University. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stereoselective synthesis of 2-trifluoromethylated and 2-difluoromethylated dihydrofurans via organocatalytic cascade Michael/alkylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 6. EP1939191A1 - Furan derivatives, method of synthesis and uses thereof - Google Patents [patents.google.com]

- 7. CN102329327B - Furan derivatives and preparation method and application thereof - Google Patents [patents.google.com]

- 8. iris.unipa.it [iris.unipa.it]

- 9. Sci-Hub. Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid / The Journal of Organic Chemistry, 2019 [sci-hub.box]

- 10. Sci-Hub. Trifluoromethylation of heterocycles via visible light photoredox catalysis / Tetrahedron Letters, 2012 [sci-hub.box]

An In-depth Technical Guide to 5-Methyl-2-(trifluoromethyl)furan-3-carbonitrile

Abstract

This technical guide provides a comprehensive scientific overview of 5-methyl-2-(trifluoromethyl)furan-3-carbonitrile, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. While direct extensive literature on this specific molecule is emerging, this guide establishes its foundational chemical principles by examining its structural components: the furan core, and the influential methyl, trifluoromethyl, and cyano functional groups. We will explore its nomenclature, physicochemical properties, plausible synthetic pathways, predicted reactivity, and potential applications in medicinal chemistry, grounded in established knowledge of related furan derivatives and the strategic roles of its substituents in drug design.

Nomenclature and Structural Elucidation

The topic compound, "3-Cyano-5-methyl-2-(trifluoromethyl)furan," is more systematically named according to IUPAC nomenclature as 5-methyl-2-(trifluoromethyl)furan-3-carbonitrile . This nomenclature prioritizes the furan ring as the parent heterocycle and numbers the substituents to give the lowest possible locants, with "carbonitrile" being the suffix for the cyano group.

Synonyms:

-

3-Cyano-5-methyl-2-(trifluoromethyl)furan

-

5-Methyl-2-(trifluoromethyl)-3-furonitrile

CAS Number: While a specific CAS number for this exact structure is not widely indexed, related structures such as 5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE (CAS: 175276-72-9) exist, indicating the feasibility of this chemical space.[1]

Predicted Spectroscopic Data

A crucial aspect of synthesizing and validating a novel compound lies in its spectroscopic characterization. Based on data from analogous furan derivatives, we can predict the key spectral features for 5-methyl-2-(trifluoromethyl)furan-3-carbonitrile.[2][3]

¹H NMR:

-

A singlet for the methyl protons (C5-CH₃) is expected in the range of δ 2.3-2.6 ppm.

-

A singlet for the furan proton (H-4) is anticipated around δ 6.5-7.0 ppm, shifted downfield due to the adjacent electron-withdrawing groups.

¹³C NMR:

-

The carbon of the methyl group (C5-C H₃) would appear around δ 14-20 ppm.

-

The furan ring carbons would show distinct signals, with the carbon bearing the trifluoromethyl group (C-2) being significantly influenced by the fluorine atoms, likely appearing as a quartet.

-

The carbon of the nitrile group (C N) is expected in the region of δ 110-120 ppm.

¹⁹F NMR:

-

A singlet for the trifluoromethyl group is expected, with a chemical shift characteristic of CF₃ groups attached to an aromatic ring.

IR Spectroscopy:

-

A sharp, strong absorption band for the nitrile (C≡N) stretch is predicted around 2220-2240 cm⁻¹.

-

Strong C-F stretching bands for the trifluoromethyl group will be prominent in the 1100-1350 cm⁻¹ region.

-

Characteristic furan ring stretching vibrations will be observed.

Mass Spectrometry:

-

The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (C₇H₄F₃NO).

-

Fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the furan ring.

Physicochemical Properties and Drug-Likeness

The physicochemical properties of 5-methyl-2-(trifluoromethyl)furan-3-carbonitrile are heavily influenced by its functional groups, which are of high strategic importance in drug design.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₄F₃NO | - |

| Molecular Weight | 175.11 g/mol | - |

| Lipophilicity (LogP) | Moderately lipophilic | The trifluoromethyl group significantly increases lipophilicity, a key factor for membrane permeability.[4] |

| Metabolic Stability | Enhanced | The trifluoromethyl group is known to block metabolic oxidation at its point of attachment, potentially increasing the compound's half-life in vivo.[4] |

| Dipole Moment | High | The strong electron-withdrawing nature of both the trifluoromethyl and cyano groups creates a significant molecular dipole. |

| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | The furan oxygen and the nitrile nitrogen can act as hydrogen bond acceptors in interactions with biological targets.[5] |

| Hydrogen Bond Donors | 0 | The molecule lacks acidic protons capable of acting as hydrogen bond donors. |

Synthesis Strategies

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the furan ring as a key step, or the introduction of the cyano group onto a pre-formed trifluoromethylated furan scaffold.

Caption: Retrosynthetic analysis for the target molecule.

Experimental Protocol: Paal-Knorr Furan Synthesis Approach

The Paal-Knorr synthesis is a robust method for forming furan rings from 1,4-dicarbonyl compounds.[6][7] A plausible route would start with a trifluoromethylated 1,4-diketone.

Step 1: Synthesis of a Trifluoromethylated 1,4-Diketone This precursor could potentially be synthesized via the condensation of a trifluoromethylated ketone with a suitable enolate.

Step 2: Acid-Catalyzed Cyclization (Paal-Knorr)

-

Reaction Setup: To a solution of the trifluoromethylated 1,4-diketone precursor in a suitable solvent (e.g., toluene or acetic acid), add a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid.[7]

-

Heating: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography or distillation to yield 5-methyl-2-(trifluoromethyl)furan.

Introduction of the Cyano Group

With the 5-methyl-2-(trifluoromethyl)furan core synthesized, the next step would be the introduction of the cyano group at the 3-position. Due to the presence of two strong electron-withdrawing groups, the furan ring is deactivated towards standard electrophilic aromatic substitution.[8] Therefore, a more feasible approach would be a halogenation followed by a nucleophilic substitution.

Step 1: Electrophilic Halogenation

-

Reaction Setup: Dissolve the 5-methyl-2-(trifluoromethyl)furan in a suitable solvent (e.g., carbon tetrachloride or dichloromethane).

-

Reagent Addition: Add a halogenating agent such as N-bromosuccinimide (NBS) and a radical initiator like AIBN, or bromine in the presence of a Lewis acid. The directing effects of the existing substituents will favor substitution at the 3- or 4-position. Careful optimization of reaction conditions would be necessary to achieve regioselectivity.

-

Purification: After work-up, the halogenated product would be purified.

Step 2: Cyanation

-

Reaction Setup: The purified 3-halo-5-methyl-2-(trifluoromethyl)furan would be subjected to a Rosenmund-von Braun reaction or a similar palladium-catalyzed cyanation.

-

Reagents: This would involve reacting the halide with a cyanide source, such as copper(I) cyanide or zinc(II) cyanide, in the presence of a suitable catalyst and solvent (e.g., DMF or NMP) at elevated temperatures.

-

Purification: The final product, 5-methyl-2-(trifluoromethyl)furan-3-carbonitrile, would be purified using standard techniques like column chromatography.

Reactivity and Chemical Behavior

The reactivity of 5-methyl-2-(trifluoromethyl)furan-3-carbonitrile is dictated by the interplay of its functional groups.

Caption: Influence of substituents on the furan ring's reactivity.

-

Electrophilic Aromatic Substitution (EAS): The furan ring is inherently electron-rich and reactive towards electrophiles.[9] However, the potent electron-withdrawing effects of the trifluoromethyl and cyano groups significantly deactivate the ring, making EAS reactions challenging.[8][10] Any substitution would likely be directed to the 4-position, the only remaining unsubstituted carbon.

-

Nucleophilic Substitution: The presence of strong electron-withdrawing groups makes the furan ring susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present at one of the ring positions.[11][12]

-

Reactions of the Nitrile Group: The cyano group can undergo a variety of transformations, providing a handle for further functionalization. This includes hydrolysis to a carboxylic acid or amide, reduction to an amine, or participation in cycloaddition reactions.[5]

Applications in Drug Discovery and Development

The combination of a furan scaffold with trifluoromethyl and cyano groups makes 5-methyl-2-(trifluoromethyl)furan-3-carbonitrile a molecule of high interest for medicinal chemistry.

-

Role of the Trifluoromethyl Group: The CF₃ group is a well-established bioisostere for a methyl or ethyl group but with significantly different electronic properties. Its inclusion in drug candidates often leads to:

-

Role of the Cyano Group: The nitrile group is a versatile functional group in medicinal chemistry. It can:

-

Act as a Hydrogen Bond Acceptor: Forming key interactions in the active site of a target protein.[5][14]

-

Serve as a Covalent Warhead: In certain contexts, the nitrile can react with nucleophilic residues (like cysteine) in an enzyme's active site, leading to covalent inhibition.[5][15]

-

Improve Physicochemical Properties: By modulating polarity and solubility.

-

-

The Furan Core: The furan ring is a common motif in many biologically active molecules and serves as a rigid scaffold for orienting the pharmacophoric groups.[16]

Given these features, this compound could be a valuable building block for developing inhibitors for various enzyme classes, such as kinases, proteases, or metabolic enzymes, where the unique electronic and steric properties of the substituents can be exploited for potent and selective inhibition.

Conclusion

5-Methyl-2-(trifluoromethyl)furan-3-carbonitrile represents a promising, albeit underexplored, scaffold for modern drug discovery. Its synthesis, while requiring multi-step procedures, is achievable through established organic chemistry principles. The strategic incorporation of the trifluoromethyl and cyano groups on the furan core imparts a unique combination of physicochemical and electronic properties that are highly desirable for the development of novel therapeutic agents. This guide provides a foundational understanding to stimulate further research and application of this and related heterocyclic systems.

References

-

Pearson Education. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Retrieved from [Link]

-

Wang, J., Chen, S., Wu, W., Wen, S., Chen, J., & Xu, X. (2019). Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid. The Journal of Organic Chemistry, 84(23), 15594-15604. [Link]

-

Wang, C., Li, Y., & Zhang, J. (2017). Facile synthesis of cyanofurans via Michael-addition/cyclization of ene–yne–ketones with trimethylsilyl cyanide. Chemical Communications, 53(1), 125-128. [Link]

-

Sanz-Marco, A., & Ramón, D. J. (2018). Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones. Chemical Communications, 54(76), 10729-10732. [Link]

-

Xu, X., et al. (2011). A Powerful Cascade Approach for Expeditious Synthesis of Trifluoromethylated Furans. Organic Letters, 13(19), 5044-5047. [Link]

-

Wang, Y., et al. (2020). Stereoselective synthesis of 2-trifluoromethylated and 2-difluoromethylated dihydrofurans via organocatalytic cascade Michael/alkylation reaction. Organic Chemistry Frontiers, 7(14), 1834-1839. [Link]

-

Wang, J., et al. (2019). Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid. The Journal of Organic Chemistry, 84(23), 15594-15604. [Link]

-

EduRev. (n.d.). Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions. Retrieved from [Link]

-

Pharmatutor. (n.d.). The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery. Retrieved from [Link]

-

Química Organica.org. (n.d.). Nucleophilic substitution in pyrrole, thiophene and furan. Retrieved from [Link]

-

Wang, C., Li, Y., & Zhang, J. (2016). Facile synthesis of cyanofurans via Michael-addition/cyclization of ene–yne–ketones with trimethylsilyl cyanide. Chemical Communications, 53(1), 125-128. [Link]

-

da Silva, A. B. F., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1159-1175. [Link]

-

da Silva, A. B. F., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1159-1175. [Link]

-

Obata, R., et al. (2024). Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. Organic & Biomolecular Chemistry, 22(18), 3629-3634. [Link]

-

Wang, Y., et al. (2021). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. Nature Communications, 12(1), 6496. [Link]

-

Gemo, A., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(23), 9876-9883. [Link]

-